
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine, ethyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyridazinone derivative with chlorine atoms at the 4 and 5 positions. The reaction is carried out in the presence of a suitable base and solvent, such as tetrahydrofuran (THF), at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like N-methylpiperazine and bases such as sodium hydride in solvents like THF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridazinones with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Another heterocyclic compound with similar chlorine substitutions.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group instead of an ethyl group.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as a bioactive compound, differentiating it from other similar pyridazinone derivatives .
Propriétés
Numéro CAS |
22370-17-8 |
|---|---|
Formule moléculaire |
C6H5Cl2N3O3 |
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
4,5-dichloro-2-ethyl-6-nitropyridazin-3-one |
InChI |
InChI=1S/C6H5Cl2N3O3/c1-2-10-6(12)4(8)3(7)5(9-10)11(13)14/h2H2,1H3 |
Clé InChI |
IYVRIFCGOJSUMF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C(=N1)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





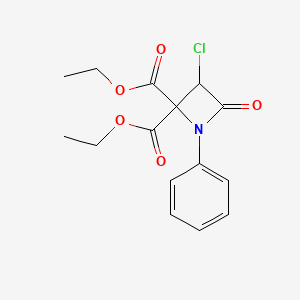

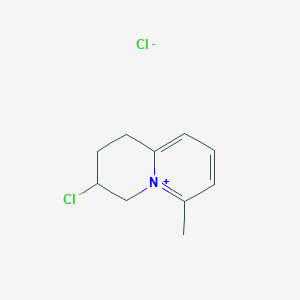

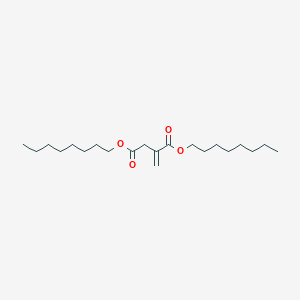
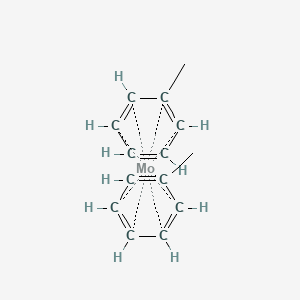
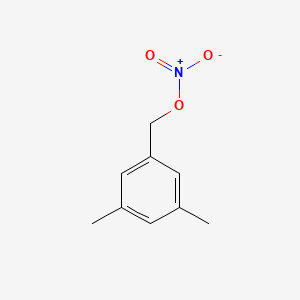
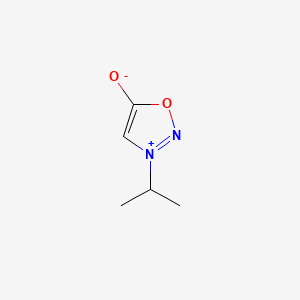

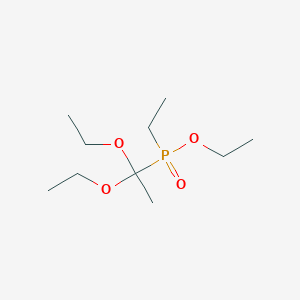
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
